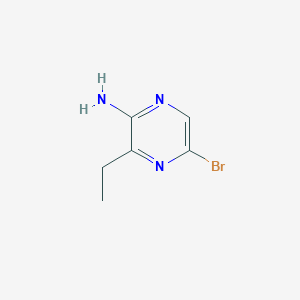

5-Bromo-3-ethylpyrazin-2-amine

Description

5-Bromo-3-ethylpyrazin-2-amine is a pyrazine derivative characterized by a bromine atom at position 5 and an ethyl group at position 3 of the pyrazine ring. Its molecular formula is C₆H₈BrN₃, with a molecular weight of 217.05 g/mol. The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules .

The synthesis of this compound typically involves alkoxylation or alkylation reactions. For example, alkoxylation of 2,6-dichlorothieno[2,3-b]pyrazin-3-amine with sodium ethoxide (NaOEt) in ethanol yields 6-chloro-2-ethoxythieno[2,3-b]pyrazin-3-amine, which can be further functionalized to introduce the ethyl group . Alternative routes include palladium-catalyzed cross-coupling reactions to modify substituents on the pyrazine core .

Properties

Molecular Formula |

C6H8BrN3 |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

5-bromo-3-ethylpyrazin-2-amine |

InChI |

InChI=1S/C6H8BrN3/c1-2-4-6(8)9-3-5(7)10-4/h3H,2H2,1H3,(H2,8,9) |

InChI Key |

JIOIOEIXJOSTFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CN=C1N)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-3-ethylpyrazin-2-amine typically involves the bromination of 3-ethylpyrazin-2-amine. One common method includes the reaction of 3-ethylpyrazin-2-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

5-Bromo-3-ethylpyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can yield corresponding N-oxides.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-Bromo-3-ethylpyrazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-3-ethylpyrazin-2-amine are best understood by comparing it with analogs that vary in substituents at positions 3 and 4. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., ethyl, methoxy) increase nucleophilic aromatic substitution (SNAr) reactivity at position 5, facilitating further functionalization .

- Electron-withdrawing groups (e.g., chlorine, trifluoroethoxy) enhance electrophilicity, making the compound more reactive in Suzuki-Miyaura cross-couplings .

Physicochemical Properties :

- Ethyl and methoxy groups improve lipophilicity (logP: 2.1–2.5) compared to chlorine-substituted analogs (logP: 1.8) .

- Trifluoroethoxy derivatives exhibit superior metabolic stability in hepatic microsome assays due to reduced oxidative metabolism .

Biological Activity :

- Ethyl-substituted pyrazines show moderate kinase inhibition (IC₅₀: 50–100 nM) in cancer cell lines, whereas piperazine-pyridine hybrids demonstrate antimicrobial activity (MIC: 8–16 µg/mL) .

- Methoxy analogs are less toxic (LD₅₀ > 500 mg/kg in rodents) compared to chloro derivatives (LD₅₀: 200–300 mg/kg) .

Synthetic Challenges :

Biological Activity

5-Bromo-3-ethylpyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHBrN

- Molecular Weight : 229.07 g/mol

- CAS Number : 535-11-5

The presence of the bromine atom and the ethyl group on the pyrazine ring is believed to influence its biological activity, particularly in interactions with various molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar pyrazine structures often exhibit:

- Antimicrobial Activity : The compound shows potential against various bacterial strains, possibly through inhibition of bacterial cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell growth and survival.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of gram-positive and gram-negative bacteria. The compound exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on HeLa cervical cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.